molecular formula C12H16BrNO3 B6008507 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol

2-Bromo-6-methoxy-4-(morpholinomethyl)phenol

Cat. No.: B6008507
M. Wt: 302.16 g/mol
InChI Key: NJWKXCLFTYJBOS-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenols in Chemical Biology and Medicinal Chemistry Research

Substituted phenols are indispensable structural motifs found in a vast array of pharmaceuticals, natural products, and other functional materials. researchgate.netnih.gov Their prevalence underscores their importance in medicinal chemistry.

The phenolic scaffold is a recurring feature in both natural and synthetic bioactive molecules. acs.org Phenolic compounds are recognized for their diverse biological and pharmaceutical activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govmdpi.com These activities are often attributed to the hydroxyl group attached to the aromatic ring, which can participate in hydrogen bonding and act as a hydrogen donor. nih.gov The versatility of the phenolic structure allows it to serve as a foundational component for a wide range of therapeutic agents. nih.govmdpi.com Natural phenols and their derivatives are extensively studied for their potential to address a variety of health conditions. researchgate.net

The introduction of halogen atoms, such as bromine, into a molecular structure is a common strategy in drug design to enhance therapeutic activity and modulate metabolic stability. ump.edu.pl Bromination can alter the electronic properties of a molecule, which in turn can influence its binding affinity to biological targets. ump.edu.pl The presence of a bromine atom can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. ump.edu.pl Brominated compounds have shown potential in the development of anticancer and antiviral agents. ascensusspecialties.comtethyschemical.com This modification can also improve the lipophilicity of a compound, potentially affecting its absorption and distribution.

The Morpholine (B109124) Moiety: A Privileged Pharmacophore in Chemical Research

The morpholine ring is a heterocyclic motif that is frequently employed in medicinal chemistry due to its favorable properties. nih.govresearchgate.net

Morpholine is considered a "privileged pharmacophore" because it is a structural component in numerous approved and experimental drugs. nih.govresearchgate.net Its inclusion in a molecule can enhance potency and provide desirable drug-like properties, including improved pharmacokinetics. nih.govresearchgate.net The morpholine ring is synthetically accessible and can be readily incorporated into various molecular scaffolds. nih.gov Its presence can improve a compound's physicochemical, biological, and metabolic characteristics. researchgate.net The nitrogen atom in the morpholine ring is weakly basic, which can influence a compound's solubility and ability to cross biological membranes. acs.org

Derivatives containing a morpholinomethyl group are of interest to researchers due to the wide range of pharmacological activities associated with the morpholine moiety. nih.gov Appropriately substituted morpholines have been investigated for a multitude of biological effects. nih.govresearchgate.net The morpholinomethyl group can be introduced to a phenolic compound through the Mannich reaction, a common synthetic transformation in organic chemistry. This allows for the straightforward creation of a library of derivatives for biological screening. The combination of the phenolic hydroxyl group and the morpholine nitrogen provides opportunities for multiple points of interaction with biological targets.

Interactive Data Table: Properties of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol

PropertyValue
Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
CAS Number 416894-85-4

Rationale for Investigating this compound

The scientific inquiry into novel chemical entities is often driven by the structural novelty of a molecule and its predicted potential for new biological activities. The compound this compound has emerged as a subject of interest due to its unique combination of functional groups, each known to contribute to significant pharmacological effects. This molecule is a type of Mannich base, which are compounds synthesized through the aminoalkylation of an acidic proton located on a substrate. ijpca.orgnih.gov Mannich bases are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. ijpca.orgnih.gov The rationale for its investigation is multifaceted, stemming from hypotheses based on its structural components, the existing gaps in the study of similar hybrid molecules, and a clear set of research objectives aimed at unlocking its therapeutic potential.

The chemical architecture of this compound provides a strong basis for hypothesizing its potential biological activities. The molecule integrates three key structural motifs: a substituted phenol (B47542) ring, a morpholine ring, and a bromo substituent, all of which are known pharmacophores.

Substituted Phenol Core: The phenol ring, substituted with methoxy (B1213986) and bromo groups, is a common feature in many biologically active compounds. Methoxyphenols, for instance, are known to exhibit significant antioxidant and anti-inflammatory properties. nih.govnih.gov The phenolic hydroxyl group can act as a hydrogen donor, which is crucial for scavenging free radicals and conferring antioxidant effects. researchgate.net The presence of a methoxy group can modulate the electronic properties and metabolic stability of the compound. nih.gov

Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.gov Its inclusion in a molecule can improve pharmacokinetic properties such as water solubility and metabolic stability. nih.govacs.org The morpholine nitrogen provides a basic center that can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net This heterocycle is a component of numerous approved drugs and is known to contribute to a variety of pharmacological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.net The introduction of an aminoalkyl group, such as the morpholinomethyl group here, via a Mannich reaction is a known strategy to enhance the biological potency of parent compounds. nih.govjapsonline.com

Bromo Substituent: The bromine atom on the phenol ring can significantly influence the compound's lipophilicity and its ability to interact with biological targets. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to proteins. Bromophenols derived from natural sources have demonstrated a range of biological activities, including antioxidant and anticancer effects. nih.gov

The combination of these features in a single molecule leads to the hypothesis that this compound could act as a multi-target agent. It is hypothesized to possess potent antioxidant and anti-inflammatory activities, and potentially exhibit cytotoxic effects against cancer cell lines. nih.gov The synergy between the phenol's antioxidant capacity and the morpholine's favorable pharmacokinetic profile could result in a compound with enhanced efficacy.

Table 1: Structural Features and Hypothesized Biological Contributions

Structural MoietyKey FeaturesHypothesized Biological Contribution
Phenol Ring Hydroxyl (-OH) groupAntioxidant activity (radical scavenging), hydrogen bonding with targets. researchgate.net
Methoxy Group Electron-donating, can influence metabolic stability.Modulation of electronic properties, potential for enhanced anti-inflammatory effects. nih.govjapsonline.com
Bromo Substituent Increases lipophilicity, potential for halogen bonding.Enhanced binding affinity to biological targets, potential for anticancer activity. nih.gov
Morpholine Ring Heterocyclic amine, improves solubility and metabolic profile.Favorable pharmacokinetic properties, acts as a pharmacophore for various activities. nih.govacs.org
Mannich Base Linkage Connects the phenol and morpholine moieties.Serves as a key pharmacophore, often enhancing the biological activity of the parent molecule. ijpca.orgjapsonline.com

While substituted phenols and morpholine-containing compounds have been studied extensively as separate classes, there are significant gaps in the understanding of hybrid molecules that combine these specific functionalities. researchgate.netmdpi.com

A primary research gap is the limited exploration of the synergistic effects arising from the combination of a brominated methoxyphenol with a morpholine ring through a Mannich reaction. Much of the existing research focuses on simpler phenolic Mannich bases or more complex morpholine-containing drugs. nih.govnih.gov The specific substitution pattern of this compound is not widely represented in the current scientific literature, presenting a clear opportunity for novel discovery.

Furthermore, there is an opportunity to investigate the structure-activity relationships (SAR) of this particular class of compounds. Systematic studies are lacking on how the interplay between the halogen, methoxy, and morpholine groups on the phenol scaffold influences specific biological outcomes like antioxidant power, anti-inflammatory efficacy, or selective cytotoxicity. epa.gov This creates an opportunity to synthesize and test a library of related analogues to delineate the precise contribution of each structural component. Research in this area could lead to the development of new compounds with improved potency and selectivity for various therapeutic targets.

Based on the generated hypotheses and identified research gaps, the investigation of this compound is guided by several key objectives:

Chemical Synthesis and Structural Elucidation: To develop and optimize a reliable synthetic route for the compound and to unequivocally confirm its chemical structure using modern analytical techniques such as NMR and mass spectrometry.

Evaluation of Antioxidant Activity: To quantitatively assess the compound's ability to scavenge various free radicals through in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay, to validate the hypothesis related to its phenolic nature. researchtrend.net

Assessment of Anti-inflammatory Potential: To investigate the compound's ability to inhibit key inflammatory pathways in vitro. This could involve studying its effect on the production of inflammatory mediators or its ability to inhibit enzymes like cyclooxygenases (COX). nih.gov

Investigation of Anticancer Activity: To screen the compound for cytotoxic effects against a panel of human cancer cell lines. nih.gov This objective aims to explore the potential of the brominated phenol and morpholine combination as an anticancer pharmacophore.

Preliminary Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a small set of structurally related analogues to gain initial insights into how modifications to the substitution pattern affect the observed biological activities. This foundational data would guide future drug design and optimization efforts.

By pursuing these objectives, researchers aim to systematically characterize the biological profile of this compound, thereby filling existing knowledge gaps and potentially identifying a new lead compound for further therapeutic development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxy-4-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-16-11-7-9(6-10(13)12(11)15)8-14-2-4-17-5-3-14/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWKXCLFTYJBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCOCC2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Systematic Approaches to 2 Bromo 6 Methoxy 4 Morpholinomethyl Phenol

Retrosynthetic Analysis of the Compound Scaffold

A logical retrosynthetic analysis of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol suggests that the primary disconnection can be made at the benzylic carbon-nitrogen bond of the morpholinomethyl group. This disconnection is characteristic of a Mannich reaction, a well-established method for the aminomethylation of acidic protons, in this case, a proton on the aromatic ring activated by the phenolic hydroxyl group. This leads to three primary synthons: the phenolic core, 2-bromo-6-methoxyphenol (B1278816); formaldehyde (B43269) (or a suitable equivalent); and morpholine (B109124).

Classical and Contemporary Synthetic Routes to the Phenolic Core

Strategies for Regioselective Bromination of the Phenol (B47542) Ring

The hydroxyl and methoxy (B1213986) groups of the starting material, guaiacol (B22219), are both ortho-, para-directing groups in electrophilic aromatic substitution. This presents a challenge in achieving regioselectivity. The desired product, 2-bromo-6-methoxyphenol, requires bromination at the position ortho to the hydroxyl group and meta to the methoxy group. However, the para position relative to the hydroxyl group is sterically less hindered and electronically activated, making it a likely site for bromination.

To achieve the desired ortho-bromination, various strategies can be employed. One approach involves the use of specific brominating agents and catalysts that favor ortho-substitution. For instance, the use of N-bromosuccinimide (NBS) in the presence of an organocatalyst has been shown to enhance ortho-selectivity in the bromination of phenols. nih.gov The catalyst can interact with the hydroxyl group, directing the electrophilic bromine to the adjacent position.

Comparison of Bromination Methods for Guaiacol
Brominating AgentCatalyst/SolventKey FeaturesObserved Selectivity
N-Bromosuccinimide (NBS)Ionic Liquid [Bmim]BrEco-friendly and efficient bromination at room temperature. researchgate.netFormation of both ortho- and para-isomers observed. researchgate.net
N-Bromosuccinimide (NBS)Ammonium (B1175870) Salt Organocatalyst/TolueneHigh selectivity for the ortho-brominated derivative at 0 °C. nih.govPredominantly ortho-bromination with a reported yield of 73% for a similar substrate. nih.gov
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid/MethanolEffective for mono-ortho-bromination of para-substituted phenols. nih.govHigh selectivity for ortho-bromination. nih.gov

Methodologies for Introducing the Methoxy Group

The most straightforward approach to obtaining the 2-bromo-6-methoxyphenol scaffold is to begin with a precursor that already contains the methoxy group. Guaiacol (2-methoxyphenol) is an ideal and commercially available starting material. The methoxy group in guaiacol serves to activate the aromatic ring towards electrophilic substitution and influences the regioselectivity of the subsequent bromination step.

Alternative, though more circuitous, routes could involve the methylation of a pre-brominated catechol derivative. For instance, 3-bromocatechol could be selectively mono-methylated to yield 2-bromo-6-methoxyphenol. However, achieving selective mono-methylation of a catechol can be challenging and may lead to a mixture of products, including the isomeric 3-bromo-2-methoxyphenol (B1291322) and the dimethylated product. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Mannich Reaction and Related Aminomethylation Strategies for Morpholine Integration

The final key step in the synthesis of this compound is the introduction of the morpholinomethyl group onto the phenolic core. The Mannich reaction is the most common and direct method for this transformation. wikipedia.org

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic C-H bond at the para-position to the hydroxyl group of 2-bromo-6-methoxyphenol. The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine (in this case, morpholine), and the substrate with the acidic proton. The hydroxyl group of the phenol activates the para-position for electrophilic attack by the in situ-formed Eschenmoser's salt equivalent from formaldehyde and morpholine.

Optimization of Reaction Conditions for High Yield and Selectivity

The efficiency of the Mannich reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For phenolic substrates, the reaction is often carried out in protic solvents such as ethanol (B145695) or water, which can facilitate the formation of the iminium ion intermediate. In some cases, solvent-free conditions have also been reported to be effective. The temperature can range from room temperature to reflux, depending on the reactivity of the specific phenol. The stoichiometry of formaldehyde and morpholine is typically used in slight excess to ensure complete conversion of the phenolic starting material.

Optimization Parameters for the Mannich Reaction of Phenols
ParameterConditionsEffect on Reaction
SolventEthanol, Methanol, Water, or Solvent-freeAffects the solubility of reactants and the rate of iminium ion formation. Protic solvents are commonly used. nih.gov
TemperatureRoom Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side products.
Reactant StoichiometryEquimolar or slight excess of formaldehyde and amineAn excess of the aminomethylating agent can drive the reaction to completion.
Reaction TimeA few hours to overnightDependent on the reactivity of the substrate and the reaction temperature.

Exploration of Catalyst Systems and Solvent Effects in Mannich Reactions

While the Mannich reaction of phenols can often proceed without a catalyst due to the inherent activation of the aromatic ring by the hydroxyl group, the use of catalysts can sometimes improve yields and reaction times. Both acid and base catalysis can be employed. Acid catalysts can facilitate the formation of the electrophilic iminium ion. Conversely, base catalysis can increase the nucleophilicity of the phenol by converting it to the more reactive phenoxide ion.

The choice of solvent can also have a significant impact on the reaction. As mentioned, polar protic solvents are frequently used. However, the use of high-boiling point solvents may be necessary for less reactive phenols. In recent years, there has been a growing interest in developing more environmentally friendly conditions, including the use of water as a solvent or performing the reaction under solvent-free conditions. These approaches can simplify work-up procedures and reduce waste. For instance, a transition-metal-free, iodine-catalyzed aminomethylation of phenols in aqueous media has been developed, offering a greener alternative. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of the target molecule, this compound, can be approached from two distinct strategic standpoints: convergent and divergent synthesis.

The key final step in this proposed convergent pathway is the Mannich reaction , a three-component condensation of an active hydrogen compound (in this case, 2-bromo-6-methoxyphenol), formaldehyde, and a secondary amine (morpholine). The reaction proceeds via the formation of an iminium ion from morpholine and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring. The substitution is directed to the position para to the hydroxyl group due to steric hindrance from the ortho-bromo and methoxy groups.

Proposed Convergent Synthesis:

Fragment A Synthesis: Preparation of 2-bromo-6-methoxyphenol. This can be achieved through the bromination of commercially available 2-methoxyphenol (guaiacol). Careful control of reaction conditions would be necessary to ensure selective mono-bromination at the position ortho to the hydroxyl group.

Fragment B Formation (in situ): Generation of the morpholinomethyl cation (iminium ion) from morpholine and formaldehyde.

Final Assembly: The Mannich reaction between 2-bromo-6-methoxyphenol and the in situ generated iminium ion to yield the final product.

A divergent synthesis , in contrast, begins with a common precursor that is sequentially modified to generate a variety of related compounds. In the context of synthesizing our specific target, a divergent approach might start from a more complex, readily available phenol, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), and then introduce the bromo and morpholinomethyl functionalities in a stepwise manner.

Proposed Divergent Synthesis:

Starting Material: Vanillin.

Step 1: Bromination. Electrophilic bromination of vanillin would likely occur at the 5-position, ortho to the hydroxyl group, yielding 5-bromovanillin.

Step 2: Reductive Amination. The aldehyde functional group could then be converted to the morpholinomethyl group via reductive amination with morpholine and a suitable reducing agent (e.g., sodium triacetoxyborohydride). This would yield 2-bromo-4-(morpholinomethyl)-5-methoxyphenol. This route, however, does not lead to the desired isomer.

An alternative divergent pathway could involve the initial functionalization of the aldehyde group, followed by bromination. However, controlling the regioselectivity of the bromination step on a more complex intermediate could prove challenging.

Comparison of Synthetic Pathways

Pathway Starting Materials Key Reactions Potential Advantages Potential Challenges
Convergent 2-methoxyphenol, Bromine, Morpholine, FormaldehydeBromination, Mannich ReactionHigher overall yield, easier purification of intermediates.Regioselectivity of the initial bromination.
Divergent Vanillin, Bromine, Morpholine, Reducing AgentBromination, Reductive AminationAccess to related analogues from a common intermediate.Difficult to achieve the desired regiochemistry.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and improve process safety and efficiency. The proposed synthesis of this compound can be optimized by incorporating several green chemistry strategies.

The Mannich reaction, a key step in the proposed convergent synthesis, is often amenable to green chemistry modifications. Traditional methods frequently employ protic or aprotic solvents and may require prolonged reaction times.

Solvent-Free Reactions: Performing the Mannich reaction under solvent-free conditions offers significant environmental benefits by eliminating solvent waste. The reactants, 2-bromo-6-methoxyphenol, paraformaldehyde (a solid source of formaldehyde), and morpholine, can be mixed and heated directly. This approach often leads to shorter reaction times and simplified work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of the Mannich reaction, microwave heating can dramatically reduce reaction times from hours to minutes. This is due to the efficient and direct heating of the polar reactants and intermediates, leading to a rapid increase in the reaction rate. A comparative study of conventional heating versus microwave-assisted synthesis for a model Mannich reaction of a substituted phenol is presented below.

Hypothetical Comparison of Reaction Conditions for a Model Mannich Reaction

Parameter Conventional Heating Microwave-Assisted (Solvent-Free)
Solvent EthanolNone
Temperature 80°C100°C (set temperature)
Reaction Time 6 hours10 minutes
Energy Consumption HighLow
Yield Moderate to GoodGood to Excellent
Work-up Solvent evaporation, extractionDirect purification

Atom Economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

For the proposed Mannich reaction:

C₇H₇BrO₂ (2-bromo-6-methoxyphenol) + CH₂O (formaldehyde) + C₄H₉NO (morpholine) → C₁₂H₁₆BrNO₃ (product) + H₂O

The atom economy can be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

This reaction is inherently efficient from an atom economy perspective, as the only byproduct is water.

By carefully selecting the synthetic pathway and incorporating green chemistry principles, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Chemical Reactivity and Derivatization Studies of 2 Bromo 6 Methoxy 4 Morpholinomethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical modifications, including etherification, esterification, and coordination with metal ions.

The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, allows for straightforward etherification and esterification reactions.

Etherification: In the presence of a suitable base, such as potassium carbonate or sodium hydride, the phenolic hydroxyl can be alkylated using various electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding ethers. The reaction conditions can be tailored to achieve high yields, as demonstrated in related phenolic systems.

Esterification: Acylation of the hydroxyl group can be achieved using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction converts the phenol (B47542) into its corresponding ester, which can be useful for modulating the compound's physicochemical properties. For example, esterification of guaiacol (B22219) derivatives is a well-established transformation. epa.govacs.org

Reaction TypeReagentsProduct TypeTypical Conditions
EtherificationAlkyl Halide (e.g., CH3I), Base (e.g., K2CO3)Phenolic EtherReflux in a polar aprotic solvent (e.g., Acetone)
EsterificationAcid Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine)Phenolic EsterRoom temperature in an inert solvent (e.g., Dichloromethane)
Table 1: Hypothetical Etherification and Esterification Reactions of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol.

Phenolic compounds, particularly those with ortho-substituents capable of forming a five- or six-membered ring with a metal ion, are excellent chelating agents. The subject compound, with its ortho-methoxy and adjacent morpholinomethyl groups, has the potential to act as a ligand for various metal ions. The nitrogen atom of the morpholine (B109124) ring and the oxygen of the phenolic hydroxyl could participate in coordination. iosrjournals.orgresearchgate.netresearchgate.netucl.ac.ukrsc.org

The formation of metal complexes can lead to the development of novel research probes. For example, coordination with paramagnetic metal ions could yield MRI contrast agents, while complexation with fluorescent metal ions might produce fluorescent probes for biological imaging. The specific coordination mode would depend on the metal ion, its oxidation state, and the reaction conditions. Studies on flavonoids and other phenolic ligands have demonstrated the diverse coordination chemistry possible with different metal ions. nih.gov

Modifications of the Morpholine Ring and its Side Chain

The morpholine moiety offers several possibilities for chemical modification.

The tertiary amine of the morpholine ring can be oxidized to its corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.govmdpi.commdpi.comwikipedia.org This transformation can alter the compound's solubility and biological activity.

Furthermore, the morpholine ring itself can undergo ring-opening reactions under specific conditions, although this would be a more drastic transformation. nih.govgoogle.comresearchgate.netacs.orgacs.org More subtle modifications could involve reactions on the methylene (B1212753) linker, though these are generally less common. The morpholine ring is a common scaffold in medicinal chemistry and its derivatives are of significant interest. univ-poitiers.fracs.orgnih.govresearchgate.netnih.govacs.org

Functionalization of the Nitrogen Atom

The tertiary amine nitrogen atom within the morpholine ring is a key site for functionalization. Its lone pair of electrons makes it nucleophilic and basic, opening avenues for several derivatization reactions.

One of the most common reactions for tertiary amines is quaternization . This involves the reaction of the morpholino nitrogen with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt. This transformation would introduce a permanent positive charge on the nitrogen atom, which could significantly alter the compound's solubility and biological activity. The general scheme for such a reaction would be:

Reaction: this compound + R-X → [2-Bromo-6-methoxy-4-(N-alkylmorpholinomethyl)phenol]⁺X⁻

Reagents: Alkyl halides (R-X) such as methyl iodide or benzyl bromide.

Product: A quaternary ammonium salt derivative.

Another potential functionalization is the formation of an N-oxide . Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide would exhibit different electronic and steric properties compared to the parent amine, potentially influencing its biological interactions. The synthesis of N-oxides from related morpholine derivatives is a well-established process in organic chemistry. organic-chemistry.org

Table 1: Potential Functionalization Reactions of the Nitrogen Atom

Reaction Type Reagents Potential Product
Quaternization Alkyl Halide (e.g., CH₃I) Quaternary Ammonium Salt
N-Oxidation H₂O₂ or mCPBA N-oxide derivative

Derivatization of the Methyl Linker

The methylene group connecting the phenol ring to the morpholine moiety is at a benzylic position, making it susceptible to certain chemical transformations. chemistrysteps.comyoutube.comlibretexts.org The reactivity of this position is enhanced by the adjacent aromatic ring, which can stabilize reactive intermediates. libretexts.org

One possible derivatization is benzylic halogenation . Under radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator, it might be possible to substitute one of the hydrogen atoms of the methyl linker with a bromine atom. libretexts.org However, the presence of the electron-rich phenol ring could lead to competing aromatic bromination.

Furthermore, the benzylic C-N bond can be a target for cleavage under specific conditions. Reductive or oxidative cleavage methods could potentially remove the morpholinomethyl group, leading back to a hydroxymethylphenol or a formylphenol derivative, respectively. Such reactions would be valuable for structure-activity relationship studies, allowing researchers to assess the importance of the morpholinomethyl substituent.

Stability and Degradation Pathways Under Research Conditions

The stability of this compound is a critical factor for its handling, storage, and use in experimental assays. Potential degradation can be induced by light or by the chemical environment, such as the pH of a buffer system.

Photostability Studies Relevant to Laboratory Handling

Therefore, it is advisable to handle and store this compound in a manner that minimizes exposure to light, particularly UV radiation. This can be achieved by using amber-colored vials and storing the compound in the dark.

Table 2: Potential Photodegradation Pathways

Degradation Pathway Description
C-Br Bond Cleavage Photolytic scission of the carbon-bromine bond, potentially leading to debrominated products.
Ring Modification Further reactions following initial bond cleavage, which could result in the formation of hydroxylated or rearranged products.

Chemical Stability in Various Buffer Systems for Biological Assays

The stability of phenolic compounds in aqueous solutions is often pH-dependent. nih.gov Phenols are generally more stable in acidic to neutral conditions. In alkaline buffer systems, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol.

For this compound, it is anticipated that the compound will exhibit reasonable stability in commonly used biological buffers with pH values in the neutral range, such as phosphate-buffered saline (PBS) at pH 7.4. However, in more alkaline buffers, there is an increased risk of oxidative degradation. This oxidation could potentially lead to the formation of quinone-type structures or polymeric materials.

Table 3: Predicted pH-Dependent Stability

Buffer pH Predicted Stability Potential Degradation
Acidic (e.g., pH 4-6) Likely stable Protonation of the morpholine nitrogen.
Neutral (e.g., pH 7.0-7.5) Reasonably stable Minimal degradation expected under standard assay conditions.
Alkaline (e.g., pH > 8) Potentially unstable Increased susceptibility to oxidation of the phenolic ring.

It is important to note that these reactivity and stability profiles are based on established chemical principles and data from analogous structures. Experimental validation would be necessary to confirm these predictions for this compound.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxy 4 Morpholinomethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and various electronic properties that dictate the molecule's reactivity.

For a molecule like 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry. taylorandfrancis.com These calculations would reveal the precise bond lengths between the atoms of the phenol (B47542) ring, the morpholine (B109124) ring, and the various substituents. Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. These descriptors are derived from the energies of the frontier molecular orbitals. A study on phenol derivatives highlighted that quantum chemical parameters derived from DFT are significant predictors of their biological activity. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for a Phenolic Compound (Note: The following data is illustrative for a phenolic compound and not specific to this compound, as direct computational studies are not available.)

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--5.8 eV
LUMO EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO4.6 eV
Ionization PotentialIP-EHOMO5.8 eV
Electron AffinityEA-ELUMO1.2 eV
Chemical Hardnessη(IP - EA) / 22.3 eV
Electronegativityχ(IP + EA) / 23.5 eV
Electrophilicity Indexωχ² / (2η)2.66 eV

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and is often used in conjunction with DFT calculations. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom and the aromatic carbons. The LUMO, on the other hand, would likely be distributed over the aromatic ring and potentially influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest that the molecule is more reactive and more polarizable. The nature and energy of these orbitals are influenced by the various substituents on the phenol ring.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

In the case of this compound, an MEP map would likely show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons. The nitrogen atom in the morpholine ring would also exhibit negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential (blue), making it a potential hydrogen bond donor. The MEP map is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore its conformational flexibility and its interactions with other molecules, particularly biological macromolecules.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its conformational preferences is crucial. The morpholine ring itself can exist in different conformations, such as chair and boat forms, with the chair conformation generally being more stable. researchgate.net

Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable low-energy conformations. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred three-dimensional shape of the molecule, which is essential for its interaction with a biological receptor.

Molecular Docking Studies for Predicted Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations and then scoring the resulting poses based on their binding affinity.

Given the phenolic structure of the compound, a potential biological target for molecular docking studies could be an enzyme like tyrosinase, which is involved in melanin (B1238610) production and is a target for skin-lightening agents. mdpi.com Docking simulations would predict the binding mode of this compound within the active site of the enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). The docking score provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing.

Table 2: Representative Molecular Docking Results for a Phenolic Ligand with a Target Protein (Note: This data is illustrative and not specific to this compound.)

ParameterDescriptionIllustrative Value
Binding AffinityEstimated free energy of binding.-7.5 kcal/mol
Hydrogen BondsNumber of hydrogen bonds formed with the protein.3
Interacting ResiduesAmino acid residues in the protein's active site involved in binding.HIS259, ASN260, HIS263
Inhibition Constant (Ki)Predicted inhibition constant.2.5 µM

Ligand-Protein Interaction Profiling in silico

There is no specific data in published literature detailing the in silico ligand-protein interaction profiling of this compound. Molecular docking and simulation studies, which are standard methods to predict the binding affinity and interaction patterns of a ligand with specific protein targets, have not been reported for this compound. Therefore, information regarding its potential biological targets, binding site interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking), and binding energy calculations is not available.

Preclinical Biological Investigations: Mechanistic and Target Oriented Studies

In Vitro Biological Activity Screens and Primary Assays

The in vitro evaluation of bromophenol derivatives and related phenolic compounds has uncovered a range of biological effects, suggesting potential therapeutic applications. These primary assays are crucial for identifying the molecular targets and cellular consequences of this class of compounds.

Derivatives of bromophenol have demonstrated significant inhibitory activity against key metabolic enzymes. Studies on novel synthesized bromophenol derivatives have shown potent, competitive inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). The inhibition constants (Ki) for these compounds were observed to be in the low nanomolar range, indicating a strong potential for interference with physiological processes regulated by these enzymes.

For instance, a related compound, 2-Bromo-6-methoxynaphthalene, has been identified as a potential inhibitor of tyrosine-protein kinases, which are critical in cell signaling and proliferation pathways often dysregulated in cancer medchemexpress.com. The inhibitory effects are influenced by the specific substitution patterns on the aromatic ring, where the presence and position of methoxy (B1213986) and bromo groups can significantly alter the binding affinity to the enzyme's active site.

Table 1: Enzyme Inhibition by Bromophenol Derivatives

Compound Class Target Enzyme Inhibition Values (Ki)
Substituted Bromophenols hCA I 2.53 ± 0.25 nM to 25.67 ± 4.58 nM
Substituted Bromophenols hCA II 1.63 ± 0.11 nM to 15.05 ± 1.07 nM

The interaction of substituted phenols with cellular receptors is a key area of investigation. A structurally related methoxyphenol derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to modulate the activity of critical signaling receptors. Research demonstrates that MMPP enhances the transcriptional activity of Peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor central to lipid metabolism and inflammation nih.gov. Concurrently, MMPP was found to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase in angiogenesis nih.gov. This dual regulation suggests that compounds with this core structure could influence complex signaling networks, making them promising candidates for further investigation in diseases like cancer.

The capacity of bromophenol derivatives to alter cellular behavior has been confirmed in various cell-based models. Certain acetylated bromophenol derivatives have been shown to inhibit the viability of leukemia K562 cells and induce apoptosis without affecting the cell cycle distribution nih.gov. This pro-apoptotic activity is a significant finding, as apoptosis is a critical process for eliminating cancerous cells.

Furthermore, studies on the methoxyphenol analog MMPP have revealed its ability to suppress tumor growth by directly binding to and inhibiting IkappaB kinase β (IKKβ), a key component of the NF-κB signaling pathway nih.gov. This inhibition leads to increased expression of death receptors like DR5 and DR6 on cancer cells, ultimately triggering apoptotic cell death nih.gov. In breast cancer cell lines, MMPP's modulation of VEGFR2 and PPARγ pathways resulted in the downregulation of AKT activity, leading to growth inhibition and the activation of pro-apoptotic caspase proteins nih.gov.

Table 2: Cellular Pathway Modulation by Related Phenolic Compounds

Compound Cell Line Effect Pathway Implicated
Acetylated Bromophenol Derivative K562 (Leukemia) Apoptosis Induction nih.gov Not specified
MMPP Colorectal Cancer Cells Apoptosis, Growth Inhibition nih.gov IKKβ/NF-κB

The bromophenol scaffold is associated with significant antimicrobial properties. A variety of natural and synthetic bromophenols have been evaluated against pathogenic bacteria and fungi. For example, 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, displayed potent, broad-spectrum antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.117–2.5 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) nih.gov.

The presence of methoxy and bromo groups on a core structure has been shown to contribute to antibacterial efficacy. A pyrrole derivative featuring both 8-bromo and 6-methoxy substituents exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with a MIC of 20 μg/mL mdpi.com. Phenolic compounds in general are known to exert antimicrobial effects by damaging the bacterial membrane and inhibiting virulence factors nih.gov. Similarly, antifungal activity has been observed in related structures. A synthetic amide, 2-bromo-N-phenylacetamide, showed a potent fungicidal effect against several fluconazole-resistant Candida species researchgate.net. Chalcones containing a trimethoxy phenol moiety have also demonstrated the ability to inhibit spore germination in multiple fungal genera nih.gov.

Phenolic compounds are widely recognized for their anti-inflammatory potential mdpi.com. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as cytokines like TNF-α and IL-6 mdpi.com. The mechanism often involves the downregulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway mdpi.com. Natural bromophenols and their derivatives are specifically noted for their anti-inflammatory activity nih.gov. A related compound, 2-Bromo-6-methoxynaphthalene, has also been identified for its potential anti-inflammatory properties through molecular docking studies medchemexpress.com.

The antioxidant capacity of bromophenols is a well-documented aspect of their biological profile. These compounds can effectively scavenge free radicals and reduce oxidative stress in cellular systems. In one study, specific acetylated bromophenol derivatives were shown to protect HaCaT keratinocytes from H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) nih.gov. This protective effect was linked to an increase in the expression of antioxidant proteins like thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1) nih.gov.

The general class of phenolic compounds is known to possess strong antioxidant properties, which are evaluated using cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay and the ferric reducing antioxidant power (FRAP) assay mdpi.com. The ability to donate a hydrogen atom from the phenolic hydroxyl group is central to this free-radical scavenging activity.

Biological Target Identification and Validation

Extensive searches of scientific literature and databases did not yield specific studies on the biological target identification and validation of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol. Therefore, the following subsections are based on general and established methodologies in chemical biology and drug discovery for elucidating the protein targets of novel compounds.

Affinity Chromatography and Proteomics-Based Approaches

Affinity chromatography, coupled with proteomics, is a powerful and widely used technique for identifying the protein targets of small molecules. This approach involves immobilizing the compound of interest, in this case, this compound, onto a solid support, such as chromatography beads. This "bait" is then used to capture cellular proteins that bind to it from a cell lysate or tissue extract.

The general workflow for this approach would involve:

Synthesis of an affinity probe: A derivative of this compound would be synthesized with a linker arm that can be covalently attached to the chromatography matrix without significantly altering the compound's original bioactivity.

Incubation with cell lysate: The immobilized probe is incubated with a complex protein mixture, allowing the target proteins to bind to the compound.

Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.

Protein Identification: The eluted proteins are typically identified using mass spectrometry-based proteomics.

A hypothetical data table representing potential outcomes from such an experiment is presented below.

Table 1: Hypothetical Protein Hits from Affinity Chromatography

Protein ID Protein Name Molecular Weight (kDa) Function
P12345 Kinase X 45 Signal Transduction
Q67890 Receptor Y 60 Cell Surface Signaling

Genetic Knockdown/Knockout Studies in Cellular Systems

Once potential protein targets are identified, their biological relevance to the action of this compound needs to be validated. Genetic knockdown or knockout techniques are instrumental in this validation process. These methods involve reducing or eliminating the expression of the target protein in a cellular model.

The validation process would typically follow these steps:

Selection of a cellular model: A cell line that is responsive to this compound would be chosen.

Gene silencing or knockout: Techniques such as RNA interference (siRNA or shRNA) or CRISPR-Cas9 gene editing would be used to reduce or eliminate the expression of the candidate target protein.

Phenotypic analysis: The effect of the compound on the modified cells would be compared to its effect on wild-type cells. If the compound's effect is diminished or abolished in the cells lacking the target protein, it provides strong evidence that the protein is a genuine target.

The expected results from such a study are summarized in the hypothetical table below.

Table 2: Hypothetical Results of Genetic Knockdown Studies

Cell Line Target Protein Compound Effect Interpretation
Wild-Type Present High Potency Target is likely present and functional.
Knockdown Reduced Reduced Potency The protein is a likely target of the compound.

Elucidation of Molecular Mechanisms of Action

Following target identification and validation, the next step is to understand how the interaction of this compound with its target leads to a biological response. This involves dissecting the downstream cellular signaling pathways.

Pathway Analysis via Western Blotting, RT-PCR, and Reporter Gene Assays

These techniques are commonly employed to investigate the modulation of specific signaling pathways.

Western Blotting: This technique would be used to measure the levels of key proteins in a signaling pathway, including their post-translational modifications (e.g., phosphorylation), after treatment with this compound.

RT-PCR (Reverse Transcription Polymerase Chain Reaction): This method would quantify the changes in the mRNA expression of genes that are regulated by the signaling pathway of interest.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a specific transcription factor. Changes in reporter gene activity would indicate the modulation of the corresponding signaling pathway.

Subcellular Localization Studies

Determining the subcellular location where this compound interacts with its target can provide crucial insights into its mechanism of action. This is often achieved by using fluorescently labeled derivatives of the compound and observing their distribution within the cell using fluorescence microscopy. Alternatively, if the target is known, immunofluorescence can be used to co-localize the target protein and the compound.

Mechanistic Insights from Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound, in this case, this compound, to understand which parts of the molecule are essential for its biological activity. By systematically modifying different functional groups on the parent molecule and assessing the impact on its potency and selectivity, researchers can build a model of the pharmacophore – the key molecular features required for activity. This information can provide indirect insights into the binding site of the target protein.

A hypothetical SAR table for analogs of this compound is presented below.

Table 3: Hypothetical SAR Data for Analogs

Compound R1 (Bromo) R2 (Methoxy) R3 (Morpholino) Activity (IC50, µM)
Parent Br OCH3 Morpholine (B109124) 1.2
Analog 1 Cl OCH3 Morpholine 2.5
Analog 2 Br OH Morpholine 10.8

In Vivo Preclinical Animal Model Studies (Proof-of-Concept for Biological Effects)

No studies detailing the in vivo effects of this compound in animal models were identified.

Efficacy Evaluation in Relevant Animal Disease Models (e.g., inflammation models, infection models, cancer xenografts in animals)

A comprehensive search of scientific literature did not yield any studies evaluating the efficacy of this compound in any relevant animal models of disease, including but not limited to models of inflammation, infection, or cancer.

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Tissues

There is no available information on the pharmacodynamic properties of this compound in vivo. Consequently, no data exists regarding its ability to modulate any biological markers or endpoints in animal tissues.

Evaluation of Bioavailability and Tissue Distribution in Animal Models (Focus on research aspects, not drug-like properties for humans)

No research was found that investigated the bioavailability or tissue distribution of this compound in any animal models. Therefore, no data tables or detailed research findings on these parameters can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Bromo 6 Methoxy 4 Morpholinomethyl Phenol Analogues

Systematic Modification of the Phenolic Ring

Halogens are versatile tools in drug design, capable of modulating a compound's lipophilicity, electronic character, and metabolic stability. In the parent compound, the bromine atom is positioned ortho to the hydroxyl group.

The identity of the halogen (Fluorine, Chlorine, Bromine, Iodine) significantly impacts activity. The effect is governed by a balance of electronegativity (F > Cl > Br > I) and atomic size (I > Br > Cl > F). While fluorine can form strong hydrogen bonds and increase metabolic stability, larger halogens like bromine and iodine can increase lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction with biological targets. Studies on other bioactive scaffolds, such as salphen compounds, have shown that increasing the number of bromine substituents can lead to lower IC50 values, indicating higher cytotoxic potency. researchgate.netnih.gov For instance, tetra-brominated analogues have demonstrated greater cytotoxicity than their di-brominated counterparts. researchgate.net

The position of the halogen also dictates its electronic influence on the phenolic ring. A halogen ortho or para to the hydroxyl group exerts a strong -I (inductive) effect, withdrawing electron density and increasing the acidity of the phenol (B47542). This can influence the compound's pKa and its ionization state at physiological pH. When multiple halogens are introduced, their positions relative to each other and the other functional groups can fine-tune the electronic distribution and steric profile of the entire molecule.

Table 1: Effect of Bromine Substitution on Cytotoxicity of Analogue Scaffolds Data inferred from studies on symmetric brominated Salphen compounds against the PC-3 prostate cancer cell line.

Compound Analogue Number of Bromine Atoms Cytotoxicity (IC50 in µM)
Di-bromo Analogue 2 >47.5
Tetra-bromo Analogue 4 9.6

The methoxy (B1213986) (-OCH3) group at the 6-position (ortho to the hydroxyl group) is a strong electron-donating group by resonance (+R effect) but is moderately electron-withdrawing by induction (-I effect) due to the oxygen's electronegativity.

Shifting the methoxy group to the meta position (position 5) would primarily result in the -I effect influencing the hydroxyl group, potentially increasing its acidity. Moving it to the para position (relative to the aminomethyl group, though not possible on this specific scaffold without further changes) would maximize its +R electron-donating effect into the ring. Studies on phenolic antioxidants have demonstrated that the position of the methoxy group significantly affects activity; for example, a 4-methoxyphenol (B1676288) has a lower bond dissociation enthalpy (BDE) for its O-H bond compared to a 2-methoxyphenol, suggesting it can donate a hydrogen atom more readily. nih.gov This indicates that altering the methoxy position can modulate properties like antioxidant potential.

Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) would primarily increase lipophilicity and steric bulk. This can enhance membrane permeability but may also lead to a loss of activity if the methoxy group's size is optimal for fitting into a specific binding pocket. Conversely, demethylation to a hydroxyl group would create a catechol-like structure, increasing polarity and the potential for hydrogen bonding and metal chelation.

Introducing further substituents onto the remaining positions of the aromatic ring can significantly alter the molecule's SPR and SAR.

Electron-Donating Groups (EDGs): Adding groups like alkyls (-CH3) or amines (-NH2) would increase the electron density of the ring. This generally makes the phenol more susceptible to oxidation but can enhance its interaction with certain biological targets. EDGs typically increase the nucleophilicity of the aromatic ring. nih.gov

Electron-Withdrawing Groups (EWGs): Adding groups such as nitro (-NO2) or cyano (-CN) would decrease the ring's electron density, making the phenolic proton more acidic. EWGs can enhance binding to electron-rich pockets in a target protein and can also influence the molecule's metabolic profile. In studies of other Mannich bases, the introduction of EWGs like a chloro group on the aromatic ring has been shown to modulate biological activity. scienceforecastoa.com

The position of these additional substituents is crucial. For example, a bulky group placed at position 5 could sterically hinder the rotation of the aminomethyl moiety, locking it into a specific conformation that could be either favorable or unfavorable for binding to a target.

Diversification of the Aminomethyl Moiety

The 4-(morpholinomethyl) portion of the molecule is critical for its properties, particularly its basicity and solubility. The morpholine (B109124) ring is a common motif in medicinal chemistry, often used to improve pharmacokinetic properties. pharmjournal.ru

Piperidine (B6355638): Substituting morpholine with piperidine removes the oxygen atom, increasing the basicity and lipophilicity of the molecule. This change can lead to stronger ionic interactions with acidic residues in a biological target. In some series of bioactive compounds, switching from a morpholine to a piperidine moiety has resulted in enhanced activity. nih.gov

Thiomorpholine (B91149): The replacement with thiomorpholine introduces a sulfur atom in place of oxygen. This increases lipophilicity and the potential for different types of interactions (e.g., with soft metal ions) compared to the oxygen in morpholine.

Piperazine (B1678402): Introducing a piperazine ring creates a derivative with a second nitrogen atom. This site can be either unsubstituted (-H) or substituted with various groups (e.g., methyl, phenyl, benzyl). An unsubstituted piperazine offers an additional site for hydrogen bonding. N-substitution allows for extensive modification of steric and electronic properties. For example, adding a bulky N-phenyl or N-benzyl group can explore larger hydrophobic pockets in a target. Studies on phenolic Mannich bases with substituted piperazines have shown that the nature of the N-substituent dramatically affects cytotoxic activity. researchgate.netnih.gov

Table 2: Comparative Activity of Mannich Bases with Different Heterocyclic Amines Data represents inhibitory constants (Ki) against human carbonic anhydrase I (hCA I) for analogous chalcone-based Mannich bases.

Heterocyclic Amine N-Substituent Biological Activity (Ki in pM)
Piperazine Benzyl (B1604629) 209.6
Piperazine 3-Methoxyphenyl >10000
Piperazine Phenyl >10000

This data suggests that for hCA I inhibition, the N-benzylpiperazine moiety is significantly more potent than other substituted piperazines in this specific scaffold. nih.gov

The methylene (B1212753) (-CH2-) group that links the phenolic ring to the morpholine nitrogen is a critical spacer. Its length and flexibility determine the relative orientation of the two main structural components.

Linker Length: Increasing the linker length by inserting additional methylene units (e.g., to form an ethyl or propyl linker) would increase the flexibility of the molecule and the distance between the phenol and the amine. This could allow the molecule to span larger distances within a binding site to engage with different interaction points. However, an optimal linker length is often required; linkers that are too short or too long can lead to a loss of activity. nih.govnih.gov Studies on polynaphthoxazines linked by aliphatic diamines of varying lengths showed a clear relationship between linker length and antioxidant activity, with shorter linkers sometimes providing better radical scavenging capacity. acs.org

Linker Branching: Introducing branching on the linker, for instance by adding a methyl group to the methylene carbon, would introduce a chiral center and increase steric hindrance. This would restrict the molecule's conformational freedom. Such a modification could lead to an increase in potency if one enantiomer has a preferred binding conformation, but it could also decrease activity if the added bulk prevents optimal binding.

Table 3: Effect of Linker Length on Antioxidant Activity of Analogue Scaffolds Data inferred from DPPH radical scavenging activity of polynaphthoxazines with varying aliphatic diamine linkers.

Linker (Aliphatic Diamine) Number of Methylene Units Antioxidant Activity (IC50 in µM)
Ethylenediamine (EDA) 2 9.4
Propylenediamine (PDA) 3 4.9
Hexamethylenediamine (HDA) 6 57.8

This data indicates that in this analogous system, a 3-carbon linker (PDA) is optimal for antioxidant activity, while a longer 6-carbon linker (HDA) significantly reduces it. acs.org

Rational Design of Analogues Based on Computational Predictions

The rational design of analogues of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol is a modern approach in drug discovery that aims to optimize the therapeutic properties of a lead compound. nih.gov This process relies heavily on computational methods to predict how structural modifications will affect the biological activity, selectivity, and pharmacokinetic profile of the molecule. bioexcel.eu By leveraging in silico tools, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby reducing the time and cost associated with drug development. azolifesciences.com

Computational strategies in the design of novel analogues often begin with the three-dimensional structure of the target protein. bioexcel.eu Through techniques like molecular docking and molecular dynamics simulations, researchers can visualize and analyze the interactions between the parent compound and its binding site. nih.gov These simulations provide valuable insights into the key amino acid residues involved in binding and help to identify pockets within the active site that can be further exploited. For instance, if a hydrophobic pocket is identified near the methoxy group of this compound, computational models might predict that replacing the methyl group with a larger alkyl or aryl group could lead to enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of rational drug design. scienceopen.com These models mathematically correlate the structural properties of a series of compounds with their biological activities. jst.go.jp For phenolic compounds, descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters are often used to build predictive QSAR models. nih.govnih.gov By developing a robust QSAR model for a series of this compound analogues, it becomes possible to predict the activity of virtual compounds before they are synthesized. This allows for the in silico screening of large virtual libraries to identify candidates with potentially improved potency.

The following table illustrates a hypothetical set of analogues designed using computational predictions, with predicted activity based on modifications targeting different regions of the molecule.

Analogue Modification Computational Rationale Predicted Activity (Relative to Parent)
A1 Replace Bromine at C2 with ChlorineTo probe the effect of halogen size and electronegativity on binding.Potentially similar or slightly decreased
A2 Replace Methoxy at C6 with EthoxyTo explore a potential hydrophobic pocket near the C6 position.Potentially increased
A3 Replace Morpholine with PiperidineTo assess the importance of the oxygen atom in the morpholine ring for hydrogen bonding.Potentially decreased
A4 Add a Methyl group to the Phenolic HydroxylTo investigate the role of the hydroxyl group as a hydrogen bond donor.Significantly decreased
A5 Replace Morpholine with a ThiomorpholineTo evaluate the impact of a sulfur atom on binding and physicochemical properties.Potentially similar or slightly altered

Correlating Structural Changes with Biological Activity Profiles (Mechanism-Driven SAR)

Mechanism-driven Structure-Activity Relationship (SAR) studies aim to understand how specific structural modifications to a molecule influence its interaction with a biological target at a molecular level. This approach goes beyond simply observing whether a change increases or decreases activity and seeks to explain why it does so. For this compound and its analogues, a mechanism-driven SAR would involve systematically altering different parts of the molecule—the phenolic ring, the halogen substituent, the methoxy group, and the morpholinomethyl side chain—and correlating these changes with their effects on a specific biological mechanism, such as enzyme inhibition or receptor binding.

The phenolic hydroxyl group is often a critical feature in the SAR of phenolic compounds, frequently acting as a hydrogen bond donor or acceptor. nih.gov The impact of its modification can provide significant mechanistic insights. For instance, converting the hydroxyl group to a methoxy group would eliminate its hydrogen bond donating ability. If this leads to a significant loss of activity, it strongly suggests that this hydrogen bond is a key interaction with the biological target.

The nature and position of the halogen atom can also have a profound effect on biological activity. nih.gov In the case of the bromine at the C2 position, its influence could be multifactorial, including effects on the acidity of the phenolic hydroxyl group, lipophilicity, and direct interactions with the target. Replacing bromine with other halogens (e.g., chlorine or fluorine) or removing it altogether would help to dissect these contributions. A smaller and more electronegative fluorine atom might engage in different interactions compared to the larger and more polarizable bromine atom.

The morpholine moiety is a common functional group in medicinal chemistry, often contributing to improved pharmacokinetic properties and acting as a key interaction partner. researchgate.netnih.gov The nitrogen atom can act as a proton acceptor in a hydrogen bond, while the oxygen atom can also participate in hydrogen bonding. nih.gov Furthermore, the entire ring can engage in van der Waals interactions. Systematically modifying the morpholine ring, for example, by replacing it with piperidine (removing the oxygen) or thiomorpholine (replacing oxygen with sulfur), can elucidate the specific roles of these heteroatoms in the mechanism of action.

The table below presents hypothetical SAR data for a series of analogues, linking structural changes to observed biological activity.

Compound Structural Modification Observed Biological Activity (IC50, µM) Mechanistic Interpretation
Parent This compound10Baseline activity
B1 2-Chloro-6-methoxy-4-(morpholinomethyl)phenol15Reduced halogen size and polarizability slightly decreases potency.
B2 6-methoxy-4-(morpholinomethyl)phenol (No Bromine)50Bromine is important for activity, possibly through hydrophobic or halogen bonding interactions.
B3 2-Bromo-6-ethoxy-4-(morpholinomethyl)phenol5Larger alkoxy group enhances binding, suggesting a nearby hydrophobic pocket.
B4 2-Bromo-6-methoxy-4-(piperidinomethyl)phenol30Removal of the morpholine oxygen significantly reduces activity, indicating its importance in hydrogen bonding.
B5 2-Bromo-6-hydroxy-4-(morpholinomethyl)phenol25Demethylation of the methoxy group alters electronic properties and steric profile, reducing activity.

Identifying Key Pharmacophores and Structural Determinants of Biological Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophores of this compound is crucial for understanding its biological interactions and for designing new, potentially more potent analogues. The pharmacophoric features are typically identified by comparing the structures of active and inactive molecules.

Based on the structure of this compound and general principles of medicinal chemistry, several key pharmacophoric elements can be proposed:

Hydrogen Bond Donor: The phenolic hydroxyl group is a likely hydrogen bond donor, a common feature in many biologically active phenols. nih.gov Its interaction with a hydrogen bond acceptor on the target protein (e.g., the carbonyl oxygen of a peptide backbone or a carboxylate side chain of an amino acid) could be a critical anchoring point.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group and the oxygen and nitrogen atoms of the morpholine ring can all act as hydrogen bond acceptors. nih.gov The specific role of each would depend on the topography of the binding site.

Aromatic/Hydrophobic Region: The substituted benzene (B151609) ring provides a scaffold for the other functional groups and can engage in hydrophobic or aromatic (π-π stacking) interactions with complementary residues in the binding pocket.

Halogen Bonding: The bromine atom at the C2 position may participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the target.

Basic Nitrogen: The nitrogen atom of the morpholine ring is basic and would likely be protonated at physiological pH. This positive charge could form an ionic interaction or a charge-assisted hydrogen bond with an acidic residue (e.g., aspartic or glutamic acid) in the target protein.

The spatial arrangement of these features is also critical. The relative distances and angles between the hydrogen bond donor, the aromatic ring, and the basic nitrogen define the three-dimensional pharmacophore. Computational modeling can be used to generate a pharmacophore hypothesis based on a set of active analogues. This model can then be used to screen virtual databases for new compounds that fit the pharmacophore and are therefore likely to have the desired biological activity.

The structural determinants of the biological interactions of this compound analogues can be summarized in the following table:

Structural Feature Potential Interaction Type Importance for Biological Activity
Phenolic -OHHydrogen Bond DonorHigh
Aromatic RingHydrophobic/π-π StackingModerate to High
Bromine at C2Halogen Bonding/HydrophobicModerate
Methoxy Group at C6Steric/Hydrophobic/Hydrogen Bond AcceptorModerate
Morpholine NitrogenIonic Interaction/Hydrogen Bond AcceptorHigh
Morpholine OxygenHydrogen Bond AcceptorModerate

Potential Research Applications and Future Directions

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Given the structural features of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol, it holds theoretical potential for development as a chemical probe, although no such studies have been reported to date.

Use in Target Identification and Validation Studies

Currently, there is no publicly available data identifying the biological targets of this compound. Phenolic compounds are known to interact with a wide array of biological targets due to their hydrogen bonding capabilities and potential for oxidation. The presence of a bromine atom and a methoxy (B1213986) group can influence the electronic properties and binding interactions of the phenolic ring. The morpholine (B109124) group, a common motif in medicinal chemistry, can impact solubility and receptor binding. Future research would first need to screen this compound against various cellular targets to identify any specific interactions.

Application in Pathway Elucidation

Without identified biological targets, the application of this compound in pathway elucidation remains speculative. Should a specific and potent interaction with a biological target be discovered, the compound could then be utilized to probe the function of that target within cellular signaling or metabolic pathways.

Lead Compound Identification for Further Academic Exploration

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The potential of this compound as a lead compound is yet to be determined.

Optimization Strategies for Enhanced Potency and Selectivity in vitro/in vivo (animal models)

As there is no established biological activity for this compound, discussions of optimization strategies are theoretical. Generally, for a phenolic compound, modifications could include altering the position and nature of the halogen, varying the alkyl group on the ether, and exploring different substitutions on the aromatic ring to improve potency and selectivity. The morpholine ring could also be replaced with other heterocyclic systems to explore structure-activity relationships.

Exploration of Novel Scaffolds Inspired by this compound

The development of novel scaffolds inspired by this compound would be contingent on it demonstrating significant biological activity. If such activity were discovered, medicinal chemists could use its structure as a starting point for the design of new classes of compounds.

Integration into Fragment-Based Drug Discovery (FBDD) or De Novo Design Approaches

Fragment-based drug discovery (FBDD) involves screening small chemical fragments for weak binding to a biological target. The individual components of this compound, such as the brominated methoxyphenol or the morpholinomethyl phenol (B47542), could potentially serve as fragments in an FBDD campaign if they are found to bind to a protein of interest. However, no such studies have been published. Similarly, its integration into de novo design, which involves the computational design of novel drug candidates, would require prior knowledge of a specific biological target and its binding site.

Challenges and Opportunities in the Academic Research of Substituted Phenols with Complex Amine Moieties

The study of substituted phenols bearing complex amine functionalities, such as the morpholinomethyl group in this compound, is a field rich with both significant hurdles and promising opportunities.

Challenges:

Another significant challenge is the comprehensive characterization of these complex molecules and the elucidation of their structure-activity relationships (SAR). Understanding how the interplay of different substituents—such as the halogen, ether, and cyclic amine groups in the case of this compound—influences biological activity requires extensive screening and mechanistic studies. The conformational flexibility introduced by the morpholinomethyl side chain can also present challenges for computational modeling and the prediction of binding interactions with biological targets.

Furthermore, issues related to the bioavailability, metabolic stability, and potential toxicity of novel phenolic compounds are critical hurdles in translating promising in vitro findings into tangible applications. Phenolic compounds, in general, can be susceptible to metabolic transformations that may alter their efficacy or lead to the formation of reactive metabolites.

Opportunities:

Despite these challenges, the field offers immense opportunities for discovery and innovation. The structural diversity achievable through the synthesis of substituted phenols with complex amine side chains allows for the fine-tuning of physicochemical and biological properties. This modularity enables researchers to create libraries of related compounds for high-throughput screening against a wide array of biological targets.

The presence of multiple functional groups offers the potential for synergistic or novel biological activities. For instance, the combination of a bromophenol, known for certain biological effects, with a morpholine ring, a common pharmacophore in medicinal chemistry, could lead to compounds with unique therapeutic profiles. There is a significant opportunity to explore these potential synergistic effects through carefully designed biological assays.

Advances in synthetic methodologies, such as C-H functionalization and novel coupling reactions, are continually providing more efficient and selective ways to synthesize complex phenols. These advancements are opening up new avenues for the creation of previously inaccessible molecular architectures. Moreover, the development of sophisticated analytical and computational tools is enhancing the ability to predict and understand the biological activities of these compounds, thereby accelerating the pace of research in this area.

Concluding Remarks on the Compound's Academic Impact and Future Research Trajectories

While dedicated research on this compound is not extensively documented in publicly available literature, its structural components suggest a fertile ground for future scientific inquiry. The academic impact of this compound will likely be defined by its potential as a scaffold for the development of novel bioactive agents. The presence of the bromophenol unit, coupled with the methoxy and morpholinomethyl groups, provides a unique combination of electronic and steric properties that could be exploited in drug design.

Future Research Trajectories:

Future research on this compound and related compounds is likely to follow several key trajectories:

Exploration of Biological Activities: A primary focus will be the systematic evaluation of its biological properties. Based on the known activities of related bromophenols and morpholine-containing compounds, promising areas for investigation include its potential as an antioxidant , anticancer , and anti-inflammatory agent. For example, studies on structurally similar 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have shown anti-inflammatory potential, suggesting a similar avenue of exploration for the title compound. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a series of analogues will be crucial to elucidate the structure-activity relationships. This would involve modifying each of the key functional groups—the bromo substituent, the methoxy group, and the morpholine ring—to understand their individual and collective contributions to any observed biological effects. Quantitative structure-activity relationship (QSAR) analyses could further aid in the design of more potent and selective compounds. nih.gov

Development of Novel Synthetic Methodologies: The pursuit of more efficient and scalable synthetic routes to this compound and its analogues will be an important area of research. This could involve the application of modern synthetic techniques to overcome the challenges associated with the synthesis of polysubstituted phenols.

Investigation of Synergistic Effects: Research could focus on whether the combination of the bromophenol and morpholine moieties leads to synergistic effects, resulting in enhanced biological activity compared to compounds containing only one of these features. The antioxidant properties of phenolic acids are known to be influenced by methoxy and hydroxyl groups, and similar detailed investigations could be conducted for this compound. researchgate.net

Applications in Materials Science: Beyond biological applications, the unique electronic properties of this substituted phenol could be of interest in the development of new materials, such as polymers or molecular sensors.

Q & A

Q. How does the bromine atom’s steric and electronic effects influence reactivity compared to chloro/fluoro analogs?

  • Methodology : Comparative studies with 2-chloro-6-methoxy-4-(morpholinomethyl)phenol show bromine’s higher leaving-group ability (lower pKa of HBr vs. HCl) and larger van der Waals radius (1.85 Å vs. 1.47 Å for Cl), which slows nucleophilic substitutions but enhances halogen bonding in co-crystals .

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